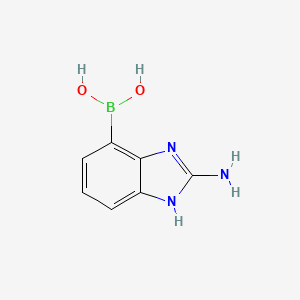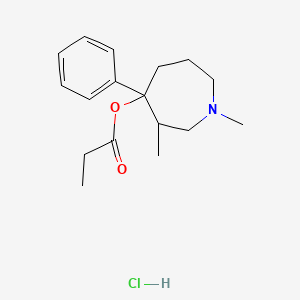
(1,3-Dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride is a chemical compound that belongs to the class of azepanes Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride typically involves the reaction of 1,3-dimethyl-4-phenylazepane with propanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for further applications.
化学反应分析
Types of Reactions
(1,3-Dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted azepanes, depending on the specific reaction conditions and reagents used.
科学研究应用
(1,3-Dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (1,3-Dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in the central nervous system.
相似化合物的比较
Similar Compounds
Proheptazine: An opioid analgesic with similar structural features.
Cyclopentolate: An anticholinergic agent used to induce mydriasis and cycloplegia.
Promethazine: An antihistamine with sedative properties.
Uniqueness
(1,3-Dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride is unique due to its specific azepane structure, which imparts distinct chemical and biological properties
属性
分子式 |
C17H26ClNO2 |
|---|---|
分子量 |
311.8 g/mol |
IUPAC 名称 |
(1,3-dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-4-16(19)20-17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2;/h5-7,9-10,14H,4,8,11-13H2,1-3H3;1H |
InChI 键 |
QZKZIMRQFKMWSZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1(CCCN(CC1C)C)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


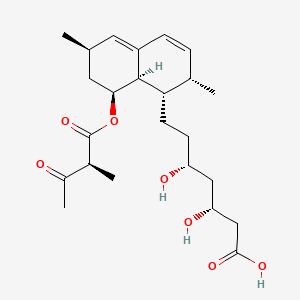
![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)
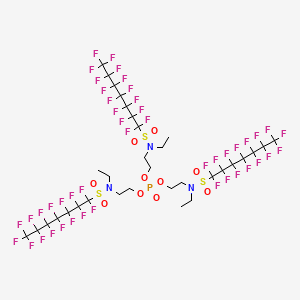
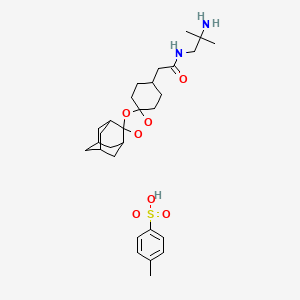
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)
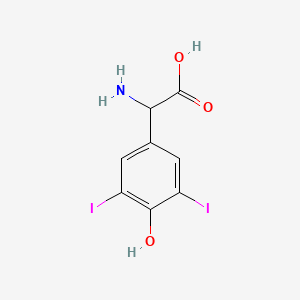
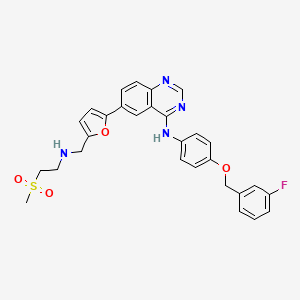
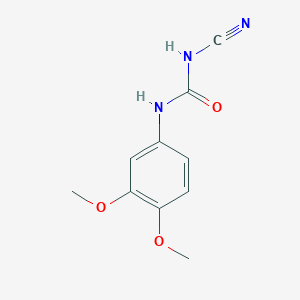
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
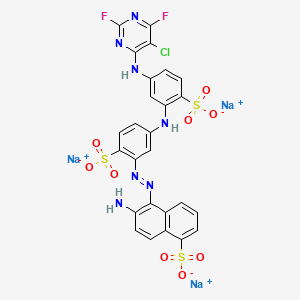
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
